BIM-23027

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

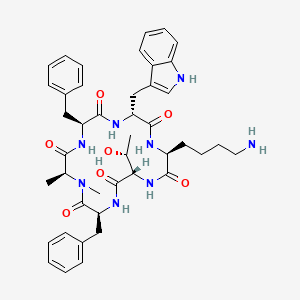

C43H54N8O7 |

|---|---|

Molecular Weight |

794.9 g/mol |

IUPAC Name |

(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,15-dibenzyl-6-[(1R)-1-hydroxyethyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C43H54N8O7/c1-26-38(53)47-34(22-28-14-6-4-7-15-28)40(55)48-35(24-30-25-45-32-19-11-10-18-31(30)32)41(56)46-33(20-12-13-21-44)39(54)50-37(27(2)52)42(57)49-36(43(58)51(26)3)23-29-16-8-5-9-17-29/h4-11,14-19,25-27,33-37,45,52H,12-13,20-24,44H2,1-3H3,(H,46,56)(H,47,53)(H,48,55)(H,49,57)(H,50,54)/t26-,27+,33-,34-,35+,36-,37-/m0/s1 |

InChI Key |

XDLJZSJKUWEHIA-ZKVPYEFOSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CC2=CC=CC=C2)[C@@H](C)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

BIM-23027: A Technical Guide to a Selective Somatostatin Receptor 2 (sst2) Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23027 is a potent and selective synthetic peptide agonist of the somatostatin receptor subtype 2 (sst2). As a member of the G protein-coupled receptor (GPCR) family, the sst2 receptor is a key target in neuroendocrine tumors and other pathological conditions. This technical guide provides an in-depth overview of this compound, including its binding and functional characteristics, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates.

Core Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, functional potency, and in vivo effects.

Table 1: Receptor Binding Affinity and Selectivity Profile of this compound

| Receptor Subtype | Binding Affinity (pIC50) | Binding Affinity (Kd) |

| sst2 | 10.3 | 13 pM |

| sst1 | Not available | Not available |

| sst3 | Not available | Not available |

| sst4 | Not available | Not available |

| sst5 | Not available | Not available |

pIC50 represents the negative logarithm of the half maximal inhibitory concentration. A higher value indicates greater binding affinity. Kd (dissociation constant) is a measure of binding affinity. A lower value indicates a stronger ligand-receptor interaction.

Table 2: Functional Potency of this compound at the sst2 Receptor

| Functional Assay | Parameter | Value |

| Inhibition of Forskolin-Stimulated cAMP Accumulation | IC50 | 1.0 nM |

| Agonist Activity | EC50 | 0.32 nM[1] |

IC50 (half maximal inhibitory concentration) is the concentration of an agonist that produces 50% of the maximal possible inhibition. EC50 (half maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect.

Table 3: In Vivo Effects of this compound on Hormone Secretion

| Hormone | Species | Dose | Route of Administration | Effect |

| Growth Hormone (GH) | Ram | 1 mg | Intravenous | Rapid decrease in plasma GH[2] |

| Growth Hormone (GH) | Human | 500 µg | Subcutaneous | Reduction in GH secretion[3] |

| Growth Hormone (GH) | Human | 2 mg/12 h | Constant Infusion | Abolished nocturnal GH secretion[3] |

Signaling Pathways

Activation of the sst2 receptor by this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the coupling to pertussis toxin-sensitive inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Beyond the inhibition of cAMP, sst2 receptor activation can also modulate other signaling pathways, including the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, and the regulation of mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) pathways. These downstream effects contribute to the diverse physiological responses mediated by sst2 receptor agonists.

Figure 1. Simplified signaling pathway of this compound via the sst2 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the sst2 receptor by measuring its ability to compete with a radiolabeled ligand.

Figure 2. Workflow for a radioligand competition binding assay.

Materials:

-

Cell membranes from a cell line stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [125I]-Tyr11-SRIF-14.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the sst2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 1 µM unlabeled somatostatin-14 (for non-specific binding).

-

50 µL of this compound at various concentrations (typically from 10-12 M to 10-6 M).

-

50 µL of [125I]-Tyr11-SRIF-14 (at a final concentration close to its Kd).

-

50 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP accumulation in cells expressing the sst2 receptor.

Figure 3. Workflow for a functional cAMP accumulation assay.

Materials:

-

A cell line stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound.

-

Forskolin.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the sst2-expressing cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Pre-treatment: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound (typically from 10-12 M to 10-6 M) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

-

Stimulation: Add forskolin (to a final concentration that elicits a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control and incubate for an additional 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the sst2 receptor. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting this receptor. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research and drug development setting.

References

- 1. Multiple-dose pharmacokinetics of a long half-life drug: contributions of mathematical modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI Insight - Glucagon lowers glycemia when β cells are active [insight.jci.org]

- 3. Subtype selective interactions of somatostatin and somatostatin analogs with sst1, sst2, and sst5 in BON-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BIM-23027: A Selective Somatostatin Receptor 2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23027 is a potent and selective synthetic cyclic hexapeptide analogue of somatostatin. It functions as a high-affinity agonist for the somatostatin receptor subtype 2 (sst2), a member of the G-protein coupled receptor family. Activation of sst2 by this compound triggers a cascade of intracellular signaling events, leading to various physiological responses, including the inhibition of hormone secretion and modulation of neurotransmitter release. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a cyclic hexapeptide with the amino acid sequence Cyclo[N-methyl-L-alanyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-phenylalanyl]. Its structure is characterized by a macrocyclic ring formed by a peptide bond between the N-terminus and the C-terminus of the linear peptide precursor.

Chemical Structure:

Caption: 2D representation of the cyclic hexapeptide structure of this compound.

| Identifier | Value |

| IUPAC Name | cyclo(N-methylalanyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-phenylalanyl) |

| CAS Number | 78981-49-4[1] |

| Molecular Formula | C₄₃H₅₄N₈O₇ |

| Molecular Weight | 794.94 g/mol |

| Appearance | White to off-white solid[1] |

| Physicochemical Properties | Value |

| Melting Point | Data not available |

| Solubility | Soluble in DMSO and DMF; slightly soluble in methanol, ethanol, and chloroform; insoluble in water. |

| Storage | Store at -20°C for up to 1 year. For long-term storage, it is recommended to store at -80°C for up to 2 years. Keep sealed and away from moisture.[1] |

Biological Activity and Mechanism of Action

This compound is a highly selective agonist for the somatostatin receptor subtype 2 (sst2), with a reported EC₅₀ of 0.32 nM.[1] Its biological effects are primarily mediated through the activation of this receptor.

Sst2 Receptor Binding and Activation

This compound binds to the sst2 receptor with high affinity, initiating a conformational change in the receptor that leads to the activation of intracellular signaling pathways.

Downstream Signaling Pathway

Upon activation by this compound, the sst2 receptor, a Gαi-coupled receptor, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. Additionally, sst2 receptor activation can modulate the activity of various ion channels and stimulate protein tyrosine phosphatases (PTPs) such as SHP-1 and SHP-2. These signaling events ultimately lead to the observed physiological effects of this compound.

References

An In-Depth Technical Guide to BIM-23027 and its Relationship with Somatostatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23027 is a potent and selective synthetic peptide analog of somatostatin, demonstrating a high affinity and agonist activity for the somatostatin receptor subtype 2 (sst2). This document provides a comprehensive technical overview of this compound, including its binding profile, mechanism of action, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction to Somatostatin and its Receptors

Somatostatin is a naturally occurring cyclic peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretions, as well as on cell proliferation.[1] Its physiological actions are mediated through a family of five distinct G-protein coupled receptors (GPCRs), designated sst1 through sst5.[1][2] These receptor subtypes are differentially expressed throughout the body, and their activation triggers various intracellular signaling cascades.[1][3] All five somatostatin receptor subtypes couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] Additionally, they can modulate various ion channels and activate phosphotyrosine phosphatases and the MAPK pathway.[3][5] The development of subtype-selective somatostatin analogs like this compound is of significant interest for therapeutic applications, including the treatment of neuroendocrine tumors and acromegaly.[1][6]

This compound: A Selective sst2 Receptor Agonist

This compound is a synthetic cyclic octapeptide designed to selectively target the sst2 receptor. Its high affinity and selectivity make it a valuable tool for studying the specific physiological roles of the sst2 receptor and a potential therapeutic agent.

Binding Affinity Profile

| Ligand | Receptor Subtype Affinity Rank Order |

| This compound | sst2 >> other subtypes |

| Somatostatin-14 | sst1 ≈ sst2 ≈ sst3 ≈ sst4 ≈ sst5 |

Table 1: Comparative binding affinity profile of this compound and endogenous somatostatin-14. Data compiled from multiple sources indicating high selectivity of this compound for the sst2 receptor.

In radioligand binding assays using rat hippocampal membranes, this compound demonstrated an affinity for the sst2 receptor that is comparable to that of endogenous somatostatin (SRIF).[7]

Functional Activity

This compound acts as a potent agonist at the sst2 receptor. Its functional activity has been characterized in various in vitro and in vivo systems.

| Assay | Parameter | Value | Cell/Tissue System |

| sst2 Receptor Activation | EC50 | 0.32 nM | Recombinant cell lines |

| Inhibition of Carbachol-stimulated Ion Transport | EC50 | 0.29 nM | Rat colonic mucosa |

Table 2: Functional potency of this compound in different assay systems.[8]

Mechanism of Action and Signaling Pathways

Upon binding to the sst2 receptor, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

G-Protein Coupling

The sst2 receptor, like all somatostatin receptors, is coupled to inhibitory G-proteins of the Gi/o family.[4] Activation of the sst2 receptor by this compound facilitates the exchange of GDP for GTP on the α-subunit of the G-protein, causing its dissociation from the βγ-subunits. Both the Gαi/o and Gβγ subunits can then interact with downstream effector molecules. Recent studies have also suggested that sst2 can couple to Gq/11 pathways, although smaller ligands may preferentially activate the Gi/o pathway.[9][10]

Downstream Signaling Cascades

The primary downstream effect of sst2 receptor activation by this compound is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11] This, in turn, reduces the activity of protein kinase A (PKA) and modulates the transcription of target genes.

Other signaling pathways activated by sst2 include the modulation of ion channels, such as the activation of inwardly rectifying potassium (Kir) channels and the inhibition of voltage-gated calcium channels, leading to cell hyperpolarization and reduced calcium influx.

Experimental Protocols

Radioligand Binding Assay

This protocol is a general framework for determining the binding affinity of this compound to somatostatin receptors expressed in cell membranes.

Materials:

-

Cell membranes from cells stably expressing one of the human somatostatin receptor subtypes (sst1-sst5).

-

Radioligand: [¹²⁵I]-Tyr¹¹-Somatostatin-14 ([¹²⁵I]-SRIF-14).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1.5% BSA, and a protease inhibitor cocktail).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

96-well plates.

-

Vacuum filtration manifold.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

Increasing concentrations of unlabeled this compound (for competition curve).

-

A fixed concentration of [¹²⁵I]-SRIF-14 (typically at or below its Kd).

-

Membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP.

Materials:

-

Cells expressing the sst2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Culture: Plate cells in a suitable multi-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase and induce cAMP production.

-

Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 for the inhibition of adenylyl cyclase.

Dopamine Release Assay

This protocol outlines a method to measure this compound-induced dopamine release from brain tissue slices.[12]

Materials:

-

Rat brain striatal slices.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

-

Tissue Preparation: Prepare acute brain slices from the striatum of rats.

-

Incubation: Pre-incubate the slices in aCSF.

-

Stimulation: Expose the slices to different concentrations of this compound in the incubation medium.

-

Sample Collection: Collect the supernatant at various time points.

-

Dopamine Quantification: Measure the concentration of dopamine in the collected samples using HPLC with electrochemical detection.[12]

-

Data Analysis: Quantify the amount of dopamine released in response to this compound treatment and determine the dose-response relationship.

Conclusion

This compound is a highly selective and potent agonist for the somatostatin receptor subtype 2. Its mechanism of action primarily involves the inhibition of adenylyl cyclase through a Gi/o-protein coupled pathway, leading to a reduction in intracellular cAMP. This, along with the modulation of ion channels, results in its characteristic inhibitory effects on hormone secretion and cell proliferation. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other somatostatin analogs, aiding in the development of novel therapeutics for a range of diseases.

References

- 1. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The role of G-proteins in the dimerisation of human somatostatin receptor types 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A quantitative autoradiographical study on the distribution of somatostatin sst2 receptors in the rat central nervous system using [125I]-BIM-23027 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular basis for the selective G protein signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Subtype selective interactions of somatostatin and somatostatin analogs with sst1, sst2, and sst5 in BON-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Distribution of SST2 Receptors in the Rat Brain: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the distribution, signaling pathways, and experimental methodologies related to the somatostatin receptor 2 (SST2) in the rat brain. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings and presents them in a structured and accessible format, complete with detailed protocols and visual diagrams to facilitate understanding and replication of pivotal experiments.

Introduction to SST2 Receptors

Somatostatin (SST) is a neuropeptide that exerts a wide range of inhibitory effects in the central nervous system (CNS) and periphery.[1] Its actions are mediated by a family of five G protein-coupled receptors (GPCRs), designated SST1 through SST5.[2] The SST2 receptor, which exists in two splice variants, SST2A and SST2B, is of particular interest due to its widespread distribution in the brain and its involvement in various physiological processes, including neurotransmission, motor activity, and cognition.[3][4] The SST2A receptor is the predominant isoform in the brain.[3] Understanding the precise localization and signaling mechanisms of SST2 receptors is crucial for elucidating their role in neurological function and for the development of targeted therapeutics.

Quantitative Distribution of SST2 Receptors in the Rat Brain

The distribution of SST2 receptors in the rat brain has been extensively studied using quantitative autoradiography with selective radioligands. These studies have revealed a heterogeneous pattern of expression, with high densities of SST2 receptors found in specific cortical and limbic structures.

Table 1: Density of SST2 Receptor Binding Sites in Various Rat Brain Regions

| Brain Region | Receptor Density (Bmax) | Method | Radioligand | Reference |

| Cerebellum (Molecular Layer) | 12.7 ± 1.0 fmol/mg protein | Radioligand Binding | [¹²⁵I]-[Tyr³]octreotide | [5] |

| Dentate Gyrus | High Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |

| Medial Habenula | High Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |

| Amygdala | High Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |

| Claustrum | High Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |

| Lateral Septum | High Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |

| Piriform Cortex | High Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |

| Cingulate Cortex | High Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |

| Parietal Cortex | High Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |

| Substantia Gelatinosa (Spinal Cord) | Moderate Density | Quantitative Autoradiography | [¹²⁵I]-BIM-23027 | [6] |

| Striatum | Very Sparse Distribution | Immunohistochemistry | sst₂(ₐ) and sst₂(b) antibodies | [1] |

Immunohistochemical studies using specific antibodies against the SST2A receptor have provided a more detailed cellular localization. High levels of SST2A-like immunoreactivity have been observed in the deep layers of the cerebral cortex, the CA1 field and dentate gyrus of the hippocampus, the lateral septum, the medial habenula, the amygdaloid complex, and the locus coeruleus.[7][8] The receptor protein is found in both somatodendritic and axonic compartments, suggesting roles in both postsynaptic and presynaptic signaling.[3]

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the distribution and function of SST2 receptors in the rat brain.

Receptor Autoradiography

Receptor autoradiography is a technique used to visualize and quantify the distribution of receptors in tissue sections using radiolabeled ligands.[9]

Detailed Methodology:

-

Tissue Preparation:

-

Radioligand Incubation:

-

Slides are brought to room temperature and pre-incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous ligands.[10]

-

Sections are then incubated with a radiolabeled SST2-selective ligand, such as [¹²⁵I]-BIM-23027 or [¹²⁵I]-[Tyr³]octreotide, in an assay buffer containing bovine serum albumin and protease inhibitors.[5][6][10]

-

Incubation is typically carried out for 60-90 minutes at room temperature.[6][10]

-

Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of an unlabeled SST analog.[9]

-

-

Washing and Drying:

-

Signal Detection and Analysis:

-

Dried slides are apposed to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.[10]

-

After exposure (typically 1-5 days), the screen is scanned using a phosphorimager, or the film is developed.[10]

-

The resulting images are digitized, and the density of binding in different brain regions is quantified by comparing the signal intensity to the standards.[10]

-

Receptor Autoradiography Workflow

Immunohistochemistry (IHC)

Immunohistochemistry allows for the cellular and subcellular localization of the SST2 receptor protein using specific antibodies.

Detailed Methodology:

-

Tissue Fixation and Sectioning:

-

Adult male Sprague-Dawley rats are deeply anesthetized and perfused transcardially with a fixative solution, typically 4% paraformaldehyde in phosphate-buffered saline (PBS).[3][11]

-

Brains are removed, post-fixed in the same fixative, and then cryoprotected in a sucrose solution.[3]

-

Frozen sections (e.g., 40 µm thick) are cut on a cryostat or freezing microtome.[11]

-

-

Immunostaining:

-

Free-floating sections are washed in PBS.[11]

-

To block non-specific antibody binding, sections are incubated in a blocking solution containing normal serum (e.g., normal goat serum) and a detergent like Triton X-100.[11]

-

Sections are then incubated with a primary antibody raised against a specific epitope of the SST2A receptor (e.g., a polyclonal rabbit anti-SST2A antibody) overnight at 4°C.[3][12]

-

After washing, sections are incubated with a biotinylated secondary antibody that recognizes the primary antibody (e.g., biotinylated goat anti-rabbit IgG).[12]

-

The signal is amplified by incubating the sections with an avidin-biotin-peroxidase complex (ABC).[12]

-

-

Visualization and Analysis:

-

The peroxidase enzyme is visualized by a chromogenic reaction using a substrate like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[11]

-

Sections are mounted on slides, dehydrated, and coverslipped.[11]

-

The distribution and intensity of the immunostaining are then analyzed using light microscopy.[3]

-

Immunohistochemistry Workflow

In Situ Hybridization (ISH)

In situ hybridization is used to localize the messenger RNA (mRNA) encoding the SST2 receptor, providing information about which cells are synthesizing the receptor.[13]

Detailed Methodology:

-

Probe Preparation:

-

Tissue Preparation:

-

Hybridization:

-

Post-Hybridization Washes and Detection:

-

After hybridization, coverslips are removed, and the sections are washed under stringent conditions to remove non-specifically bound probe.[14]

-

For radioactive probes, slides are dipped in photographic emulsion and exposed for several weeks before being developed.

-

For non-radioactive probes, the tag (e.g., DIG) is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase), which then catalyzes a color-producing reaction.[14]

-

-

Analysis:

-

The distribution of the hybridization signal, which corresponds to the location of the SST2 mRNA, is analyzed by microscopy.[13]

-

In Situ Hybridization Workflow

SST2 Receptor Signaling Pathways

The SST2 receptor is a member of the GPCR superfamily and primarily couples to inhibitory G proteins (Gαi/o).[4] Activation of the SST2 receptor by somatostatin initiates a cascade of intracellular signaling events that ultimately lead to the modulation of neuronal activity and other cellular processes.

The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[16][17] This reduction in cAMP can inhibit the secretion of hormones and neurotransmitters.[17]

Additionally, SST2 receptor activation can modulate ion channel activity. It can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability. It also inhibits voltage-gated calcium channels, which further contributes to the inhibition of neurotransmitter release.

The SST2 receptor also signals through pathways involving protein tyrosine phosphatases, such as SHP-1 and SHP-2.[17][18] Activation of these phosphatases can modulate the activity of the mitogen-activated protein kinase (MAPK) cascade, including the ERK1/2 pathway, which is implicated in the regulation of cell proliferation and survival.[18]

SST2 Receptor Signaling Pathways

References

- 1. Evidence that somatostatin sst2 receptors mediate striatal dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Somatostatin receptor - Wikipedia [en.wikipedia.org]

- 3. Localization of the Somatostatin Receptor SST2A in Rat Brain Using a Specific Anti-Peptide Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]

- 5. Localization and pharmacological characterization of somatostatin sst2 sites in the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A quantitative autoradiographical study on the distribution of somatostatin sst2 receptors in the rat central nervous system using [125I]-BIM-23027 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Immunohistochemical localization of the somatostatin SST2(A) receptor in the rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Immunohistochemistry (IHC) protocol [hellobio.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Localization of somatostatin (SRIF) SSTR-1, SSTR-2 and SSTR-3 receptor mRNA in rat brain by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. In situ hybridization of putative somatostatin mRNA within hypothalamus of the rat using synthetic oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What are SSTR2 modulators and how do they work? [synapse.patsnap.com]

- 17. mdpi.com [mdpi.com]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

Unveiling the Dopaminergic Action of BIM-23027: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of BIM-23027 on dopamine release. This compound, a potent and selective somatostatin receptor subtype 2 (sst₂) agonist, has been demonstrated to significantly modulate dopaminergic neurotransmission. This document consolidates key quantitative data, details the experimental protocols utilized in seminal studies, and presents visual representations of its mechanism of action.

Core Findings: this compound and Dopamine Release

This compound stimulates a robust increase in extracellular dopamine levels in the striatum.[1][2] This effect is not direct but is mediated through a glutamate-dependent pathway, highlighting a complex interplay between somatostatinergic and glutamatergic systems in the regulation of dopamine.[1][2]

Quantitative Analysis of this compound's Effect on Dopamine Release

The following table summarizes the key quantitative findings from in vivo microdialysis studies investigating the impact of this compound on striatal dopamine levels.

| Compound | Concentration | Effect on Dopamine Release | Antagonist | Antagonist Concentration | Result of Antagonism | Reference |

| This compound | 50 nM | Up to 18-fold increase | L-Tyr⁸-CYN-154806 (sst₂ antagonist) | 100 nM | Abolished this compound-induced dopamine release | [1][2] |

| This compound | 100 nM | Up to 18-fold increase | DNQX (AMPA/kainate antagonist) | 100 µM | Abolished this compound-induced dopamine release | [1] |

| This compound | 50 nM | - | AP5 (NMDA antagonist) | 200 µM | Significantly attenuated this compound-induced dopamine release | [1] |

Signaling Pathway of this compound-Induced Dopamine Release

The mechanism by which this compound stimulates dopamine release is indirect and involves the glutamatergic system. The following diagram illustrates the proposed signaling cascade.

Figure 1: Proposed signaling pathway for this compound-mediated dopamine release.

Experimental Protocols

In Vivo Microdialysis for Measuring Striatal Dopamine Release

This protocol is based on the methodology described by Hathway et al. (1999).[1][2]

1. Animal Preparation:

-

Male Wistar rats are anesthetized (e.g., with chloral hydrate).

-

The animal is placed in a stereotaxic frame for precise surgical positioning.

2. Microdialysis Probe Implantation:

-

A guide cannula is stereotaxically implanted into the striatum.

-

A microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula.

3. Perfusion and Sampling:

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µl/min).

-

Dialysate samples are collected at regular intervals (e.g., every 15 minutes).

-

A stabilization period of at least 90 minutes is allowed before drug administration to establish a baseline.

4. Drug Administration (Retrodialysis):

-

This compound and any antagonists are dissolved in the aCSF and administered directly into the striatum through the microdialysis probe (retrodialysis).

-

Compounds are typically administered for a 15-minute period.

5. Neurotransmitter Analysis:

-

Dopamine and other neurotransmitter levels in the dialysate samples are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

6. Data Analysis:

-

Neurotransmitter concentrations are expressed as a percentage of the mean baseline levels.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences between treatment groups.

Figure 2: Experimental workflow for in vivo microdialysis.

General Protocol for In Vitro Dopamine Release Assay from Striatal Slices

This protocol provides a general framework for assessing this compound's effect on dopamine release in an ex vivo setting.

1. Brain Slice Preparation:

-

Rodent brains are rapidly extracted and placed in ice-cold, oxygenated aCSF.

-

Coronal slices containing the striatum (typically 300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. Dopamine Release Assay:

-

Individual brain slices are transferred to a perfusion chamber and continuously superfused with oxygenated aCSF.

-

After a stable baseline is established, the superfusion medium is switched to one containing this compound at the desired concentration.

-

To investigate the mechanism, slices can be pre-incubated with antagonists before exposure to this compound.

-

Samples of the superfusate are collected at regular intervals.

3. Dopamine Quantification:

-

The concentration of dopamine in the collected superfusate samples is determined by HPLC with electrochemical detection.

4. Data Analysis:

-

Dopamine release is typically calculated as the fractional release rate or as a percentage of the baseline release.

-

Statistical comparisons are made between control and drug-treated groups.

This technical guide provides a comprehensive overview of the current understanding of this compound's effects on dopamine release, offering valuable data and methodologies for researchers in the field of neuropharmacology and drug development. The indirect, glutamate-mediated mechanism of action presents a novel target for modulating the dopaminergic system.

References

Endogenous ligands for the somatostatin receptor subtype 2

An In-depth Technical Guide on the Endogenous Ligands for the Somatostatin Receptor Subtype 2 (SSTR2)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The somatostatin receptor subtype 2 (SSTR2) is a G-protein coupled receptor critically involved in a myriad of physiological processes and serves as a significant target in the diagnosis and treatment of neuroendocrine tumors. Understanding the interaction of SSTR2 with its native ligands is fundamental for the development of novel therapeutics. This technical guide provides a comprehensive overview of the endogenous ligands for SSTR2, presenting quantitative binding data, detailed experimental methodologies for ligand characterization, and a visualization of the subsequent signaling cascades.

Primary Endogenous Ligands for SSTR2

The principal endogenous ligands for the SSTR2 are two peptides derived from the processing of the preprosomatostatin protein: somatostatin-14 (SST-14) and somatostatin-28 (SST-28). A third peptide, cortistatin, also demonstrates endogenous ligand activity at this receptor.

-

Somatostatin-14 (SST-14): A cyclic 14-amino acid peptide, SST-14 is widely expressed in the central nervous system and various peripheral tissues. It is considered a high-affinity ligand for SSTR2.

-

Somatostatin-28 (SST-28): This 28-amino acid peptide is an N-terminally extended form of SST-14. It also binds to SSTR2 with high affinity, comparable to that of SST-14.[1][2]

-

Cortistatin: A neuropeptide with significant structural homology to somatostatin, cortistatin has been identified as another endogenous ligand capable of binding to all five somatostatin receptor subtypes, including SSTR2.[1][3]

Both SST-14 and SST-28 exhibit subnanomolar binding affinities for SSTR2, indicating a strong interaction.[1]

Quantitative Data: Binding Affinities of Endogenous Ligands for SSTR2

The binding affinity of endogenous ligands for SSTR2 is typically quantified using competitive binding assays. The results are commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes these values from various studies.

| Endogenous Ligand | Receptor Subtype | Cell Line | Radioligand Used | Ki (nM) | IC50 (nM) |

| Somatostatin-14 | Human SSTR2 | CHO-K1, HEK-293 | 125I-[Tyr11]-SST-14 | 0.9 ± 0.1 | ~1.5 |

| Somatostatin-28 | Human SSTR2 | CHO-K1, HEK-293 | 125I-[Tyr11]-SST-14 | 1.4 ± 0.3 | ~2.0 |

| Cortistatin | Human SSTR2 | Various | 125I-[Tyr11]-SST-14 | ~1.0-2.0 | ~1.5-2.5 |

Note: The exact values can vary based on the specific experimental conditions, such as the cell line used for receptor expression and the choice of radioligand.[4]

Experimental Protocols: Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of an unlabeled ligand (like SST-14 or SST-28) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of endogenous ligands for SSTR2.

Materials:

-

Cell Membranes: Membranes prepared from a cell line overexpressing human SSTR2 (e.g., CHO-K1 or HEK-293 cells).[5][6]

-

Radioligand: 125I-[Tyr11]-Somatostatin-14.[5]

-

Competitor Ligands: Unlabeled somatostatin-14 and somatostatin-28.

-

Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.[5]

-

Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4.[5]

-

Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore).[5]

-

Gamma Counter.

Methodology:

-

Plate Pre-treatment: Pre-soak the filter plate with 0.1% polyethyleneimine for at least one hour at room temperature to reduce non-specific binding.[5]

-

Assay Incubation:

-

In each well of the 96-well plate, add the assay buffer.

-

Add a constant concentration of the radioligand (125I-[Tyr11]-SST-14), typically at a concentration close to its Kd (e.g., 0.05 nM).[5]

-

Add varying concentrations of the unlabeled competitor ligand (e.g., from 1 pM to 10 µM).[5]

-

Initiate the binding reaction by adding the cell membranes (e.g., 25 µg of protein per well).[5]

-

Incubate the plate for 1 hour at 27°C with gentle shaking.[5]

-

-

Termination and Washing:

-

Terminate the binding reaction by rapidly filtering the contents of the plate through the pre-soaked filter plate using a vacuum manifold.

-

Wash the filters multiple times (e.g., 6 times with 200 µL) with ice-cold wash buffer to remove unbound radioligand.[5]

-

-

Radioactivity Measurement:

-

Dry the filters and place them in vials compatible with a gamma counter.

-

Measure the radioactivity in each filter.[5]

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor ligand.

-

Use a non-linear regression analysis (one-site fit) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Caption: Workflow for a competitive radioligand binding assay.

SSTR2 Signaling Pathways

SSTR2 is a member of the G-protein coupled receptor (GPCR) superfamily and primarily couples to inhibitory G-proteins (Gαi/o).[1][7] Ligand binding to SSTR2 initiates a cascade of intracellular events that collectively mediate the physiological effects of somatostatin.

Key Downstream Signaling Events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This reduction in cAMP attenuates the activity of protein kinase A (PKA).

-

Modulation of Ion Channel Activity: The Gβγ subunits released upon receptor activation can directly modulate ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces calcium influx.[10]

-

Activation of Phosphotyrosine Phosphatases (PTPs): SSTR2 activation can stimulate the activity of PTPs, such as SHP-1 and SHP-2.[10][11] These enzymes play a role in dephosphorylating key signaling proteins, thereby influencing cell growth and proliferation.

-

MAPK Pathway Regulation: SSTR2 can also influence the mitogen-activated protein kinase (MAPK) pathway, often leading to an inhibition of this signaling cascade, which contributes to its anti-proliferative effects.[8][11]

Caption: Overview of SSTR2-mediated signaling pathways.

References

- 1. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity analysis of somatostatin and somatostatin receptor by surface plasmon resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasticity in Ligand Recognition at Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. What are SSTR2 agonists and how do they work? [synapse.patsnap.com]

- 10. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Signal Transduction Pathways Activated by BIM-23027

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-23027 is a potent and selective synthetic agonist for the somatostatin receptor subtype 2 (sst2).[1] Somatostatin and its analogs are crucial in regulating various physiological processes, including neurotransmission, hormone secretion, and cell proliferation. The therapeutic potential of targeting sst2 has been explored in various contexts, including oncology and endocrinology. This technical guide provides a comprehensive overview of the signal transduction pathways activated by this compound, with a focus on its molecular mechanism of action. The information presented herein is intended to support further research and drug development efforts centered on sst2 agonism.

Core Signaling Pathways of this compound

This compound exerts its cellular effects by binding to and activating the sst2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This activation initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G-proteins. The principal pathways affected are the adenylyl cyclase/cAMP pathway, the MAPK/ERK pathway, and the modulation of ion channels, leading to downstream physiological responses.

G-Protein Coupling and Inhibition of the Adenylyl Cyclase/cAMP Pathway

Upon binding of this compound, the sst2 receptor undergoes a conformational change that facilitates its coupling to pertussis toxin-sensitive Gi/o proteins. This interaction leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cyclic AMP (cAMP). The consequent decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA), a key downstream effector of cAMP. This pathway is fundamental to many of the inhibitory actions of somatostatin analogs, including the regulation of hormone secretion.

Modulation of the MAPK/ERK Pathway

The regulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway by sst2 activation is multifaceted and context-dependent. Activation of sst2 can lead to the stimulation of protein tyrosine phosphatases, such as SHP-1 and SHP-2.[2] These phosphatases can, in turn, influence the activity of the Ras-Raf-MEK-ERK signaling cascade.[2] This can ultimately result in the activation of ERK1/2.[2] Paradoxically, while often associated with cell proliferation, sustained ERK activation can also lead to cell cycle arrest through the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.[2] It is crucial to distinguish this sst2-mediated pathway from the signaling cascade involving the pro-apoptotic protein "Bim," which is also regulated by the MAPK/ERK pathway but is a distinct cellular process.

Regulation of Ion Channels and Dopamine Release

This compound has been shown to modulate the activity of several ion channels. As an sst2 agonist, it is involved in the inhibition of L-type voltage-gated Ca2+ channels. This effect is sensitive to pertussis toxin, further confirming the involvement of Gi/o proteins. The inhibition of Ca2+ influx can have significant effects on cellular processes such as hormone secretion and neuronal excitability.

Furthermore, this compound stimulates the release of dopamine in the striatum.[1] This effect is not due to a direct interaction with dopamine receptors but is mediated by a glutamate-dependent mechanism.[1] It is hypothesized that this compound, by acting on sst2 receptors on glutamatergic neurons, modulates glutamate release, which in turn influences the activity of dopaminergic neurons.

Quantitative Data Summary

The following tables summarize the available quantitative data for the activity of this compound.

Table 1: Receptor Binding and Functional Activity

| Parameter | Value | Species | Assay System | Reference |

| EC50 (sst2) | 0.32 nM | - | Receptor binding assay | [1] |

| EC50 (Inhibition of SCC) | 0.29 nM | Rat | Isolated distal colonic mucosa | [1] |

Table 2: In Vitro Cellular Effects

| Effect | Concentration(s) | Incubation Time | Cell/Tissue System | Reference |

| Dopamine Release | 10, 50, 100 nM | 90 min | - | [1] |

| Attenuation of SRIF action | 50 nM | 15 min pre-incubation | - | [1] |

| Inhibition of SCC | 30 nM | 30 min | Rat isolated distal colonic mucosa | [1] |

Detailed Experimental Protocols

Detailed experimental protocols would be derived from the full-text publications of the cited literature. The following are representative outlines based on common methodologies in the field.

cAMP Measurement Assay

Objective: To quantify the inhibition of adenylyl cyclase activity by this compound.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human sst2 receptor are cultured in Ham's F12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent (e.g., G418).

-

Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. On the day of the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin (e.g., 10 µM) for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The amount of cAMP produced is normalized to the forskolin-only control, and IC50 values are calculated using a non-linear regression analysis.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of ERK1/2.

Methodology:

-

Cell Culture and Serum Starvation: Cells expressing sst2 (e.g., HEK293 or CHO cells) are cultured to 80-90% confluency. To reduce basal ERK phosphorylation, cells are serum-starved for 12-24 hours prior to the experiment.

-

Compound Treatment: Cells are treated with this compound at various concentrations for different time points (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk in TBST and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for loading differences.

-

Densitometry Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK bands to determine the fold-change in ERK phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological roles of the sst2 receptor. Its mechanism of action is centered on the activation of Gi/o-protein coupled signaling pathways, leading to the inhibition of adenylyl cyclase, modulation of the MAPK/ERK cascade, and regulation of ion channel activity. These signaling events culminate in diverse cellular responses, including the modulation of hormone secretion and neurotransmitter release. The detailed understanding of these pathways is essential for the rational design and development of novel therapeutics targeting the sst2 receptor. Further research, including detailed dose-response studies and in vivo characterization, will continue to elucidate the full therapeutic potential of this compound and other sst2 agonists.

References

An In-depth Technical Review of BIM-23027: A Selective Somatostatin Receptor 2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23027 is a potent and selective synthetic peptide agonist for the somatostatin receptor subtype 2 (sst2). This document provides a comprehensive technical overview of this compound, summarizing its biochemical properties, mechanism of action, and key experimental findings. Quantitative data from published literature are presented in structured tables for clarity. Detailed experimental protocols for seminal studies investigating its effects on dopamine release and ion transport are provided, alongside graphical representations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its biological functions. This whitepaper is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and drug development.

Core Properties of this compound

This compound is a synthetic cyclic peptide analog of somatostatin. Its primary pharmacological characteristic is its high selectivity and agonistic activity at the sst2 receptor.

Quantitative Biochemical and Pharmacological Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative view of its potency and activity in different experimental settings.

| Parameter | Value | Species/Tissue | Reference |

| EC50 (sst2 Receptor Agonism) | 0.32 nM | Not Specified | [1] |

| EC50 (Inhibition of Carbachol-stimulated Short-Circuit Current) | 0.29 nM | Rat Distal Colonic Mucosa | [1] |

Table 1: Functional Potency of this compound

| Ligand | Rank Order of Affinity for Displacing [125I]-SRIF | Reference |

| This compound | = SRIF > L-362,855 >> BIM-23056 | [2] |

Table 2: Competitive Binding Affinity of this compound at sst2 Receptors

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by binding to and activating the sst2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Activation of sst2 initiates a cascade of intracellular signaling events.

Somatostatin Receptor 2 (sst2) Signaling Pathway

The binding of this compound to the sst2 receptor triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunits can modulate various effector proteins, including ion channels and other signaling molecules. The activation of sst2 can also lead to the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which are involved in regulating cell growth and proliferation.[3][4]

Key Experimental Findings and Protocols

This compound has been utilized in several key studies to elucidate the role of sst2 receptors in various physiological processes. The following sections detail the methodologies of two such influential experiments.

Stimulation of Striatal Dopamine Release

A pivotal study demonstrated that this compound stimulates the release of dopamine in the striatum, a key brain region involved in motor control and reward. This effect was shown to be mediated by a glutamatergic-dependent mechanism.[1]

This protocol is based on the methodology that would be used to assess dopamine release from striatal slices.

-

Tissue Preparation:

-

Male Wistar rats are sacrificed by decapitation.

-

The brain is rapidly removed and placed in ice-cold, oxygenated Krebs-bicarbonate solution.

-

The striata are dissected and sliced into 300 µm thick sections using a vibratome.

-

Slices are allowed to equilibrate in oxygenated Krebs-bicarbonate solution at 32-34°C for at least 60 minutes.

-

-

Dopamine Release Measurement:

-

Individual striatal slices are transferred to a perfusion chamber and continuously superfused with oxygenated Krebs-bicarbonate solution at a flow rate of 1 ml/min.

-

After a washout period, samples of the superfusate are collected at regular intervals (e.g., every 5 minutes).

-

To evoke dopamine release, slices are stimulated electrically (e.g., with bipolar electrodes) or chemically (e.g., with high potassium concentration).

-

This compound is introduced into the superfusion medium at various concentrations (e.g., 10, 50, and 100 nM) to assess its effect on basal and stimulated dopamine release.[1]

-

In some experiments, slices are pre-incubated with other pharmacological agents to investigate the underlying mechanisms of this compound's action.

-

-

Dopamine Quantification:

-

The concentration of dopamine in the collected superfusate samples is determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

The results are expressed as a percentage of the basal dopamine release.

-

Inhibition of Electrogenic Ion Transport

Research has also shown that this compound can inhibit basal and stimulated electrogenic ion transport in the rat distal colonic mucosa. This action is consistent with the known role of somatostatin in regulating intestinal fluid and electrolyte secretion.[1]

This protocol describes the use of an Ussing chamber to measure electrogenic ion transport across isolated intestinal mucosa.

-

Tissue Preparation:

-

Male Wistar rats are sacrificed, and a segment of the distal colon is removed and placed in oxygenated Ringer's solution.

-

The muscle layers are stripped away to isolate the mucosal-submucosal preparation.

-

The isolated tissue is mounted between two halves of an Ussing chamber, exposing an area of the mucosal surface to the experimental solutions.

-

-

Electrophysiological Measurements:

-

The Ussing chambers are filled with Ringer's solution on both the mucosal and serosal sides and gassed with 95% O2/5% CO2.

-

The tissue is short-circuited by clamping the transepithelial potential difference to 0 mV using a voltage clamp apparatus.

-

The short-circuit current (Isc), which represents the net active ion transport, is continuously recorded.

-

After a stable baseline Isc is achieved, this compound is added to the serosal side of the tissue at various concentrations.

-

The effect of this compound on both basal Isc and Isc stimulated by secretagogues (e.g., carbachol) is measured.

-

-

Data Analysis:

-

The change in Isc from baseline is calculated for each concentration of this compound.

-

Concentration-response curves are generated to determine the EC50 value for the inhibitory effect of this compound.

-

Preclinical and Clinical Development Status

As of the latest available information, there is a lack of publicly accessible data regarding comprehensive preclinical pharmacokinetics, toxicology studies, or any clinical trials specifically for this compound. Further research is required to ascertain its safety and efficacy profile in vivo.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the sst2 receptor. Its high selectivity and potency make it an ideal probe for dissecting the complex signaling pathways and cellular responses mediated by this receptor subtype. The experimental data summarized in this document highlight its significant effects on neurotransmitter release and ion transport, underscoring the therapeutic potential of targeting the sst2 receptor for a variety of disorders. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this compound and other selective sst2 agonists.

References

An In-depth Technical Guide to BIM-23027: A Potent and Selective Somatostatin Receptor Subtype 2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23027 is a synthetic peptide analog of somatostatin that exhibits high potency and selectivity as an agonist for the somatostatin receptor subtype 2 (sst2). This document provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It includes detailed summaries of its binding affinity and functional activity, along with the experimental protocols used to determine these characteristics. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and scientific application.

Discovery and History

This compound emerged from research programs focused on developing stable and selective somatostatin analogs with therapeutic potential. The "BIM" prefix in its name is indicative of its development history, likely originating from the collaboration of Beaufour, Ipsen, and Merrell research laboratories. The development of somatostatin analogs was driven by the need to overcome the short biological half-life of the endogenous somatostatin peptide, which limited its therapeutic utility[1].

The synthesis and characterization of a wide array of somatostatin analogs throughout the late 20th century led to the identification of compounds with improved stability and receptor subtype selectivity[1]. While the specific initial synthesis of this compound is not detailed in readily available public literature, its characterization in the early 1990s places its development within this intensive period of somatostatin analog research. Key studies published in the mid-to-late 1990s established this compound as a valuable research tool for elucidating the physiological roles of the sst2 receptor.

Pharmacological Profile

This compound is a potent and selective agonist for the sst2 receptor. Its high affinity for this receptor subtype has been consistently demonstrated in various in vitro and in vivo studies.

Binding Affinity

Quantitative analysis of the binding affinity of this compound for somatostatin receptor subtypes has been crucial in defining its selectivity. The following table summarizes the binding characteristics of this compound.

| Receptor Subtype | Ligand | Cell Line | IC50 (nM) | Reference |

| sst2 | [¹²⁵I]-BIM-23027 | Rat Hippocampal Membranes | - | [2] |

| sst2 | This compound | - | - | [3] |

| sst5 | L-362,855 | - | - | [2] |

| sst3 | BIM-23056 | - | - | [2] |

Functional Activity

This compound's agonist activity at the sst2 receptor triggers a cascade of intracellular events, leading to various physiological responses.

In studies using rat distal colonic mucosa, this compound demonstrated potent inhibition of electrogenic ion transport. It decreased the short-circuit current (SCC) with an EC50 value of 0.32 nM, indicating a potent antisecretory effect[4]. This action is believed to be mediated through the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).

| Parameter | Value | Organism/Tissue | Reference |

| EC50 (Inhibition of SCC) | 0.32 nM | Rat Distal Colonic Mucosa | [4] |

| EC50 (Inhibition of carbachol-stimulated SCC) | 0.29 nM | Rat Distal Colonic Mucosa | [5] |

In the rat striatum, this compound has been shown to potently stimulate the release of dopamine. This effect is mediated by the sst2 receptor and appears to be indirect, involving a glutamatergic pathway[6].

| Concentration | Effect on Dopamine Release | Organism/Tissue | Reference |

| 50 and 100 nM | Up to 18-fold increase | Rat Striatum | [6] |

Signaling Pathways

Activation of the sst2 receptor by this compound initiates a signaling cascade characteristic of Gi/o protein-coupled receptors. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay for sst2 Receptor

This protocol is a representative method for determining the binding affinity of compounds to the sst2 receptor expressed in a heterologous system.

Materials:

-

CHO-K1 cells stably expressing the human sst2 receptor

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors

-

Radioligand: [¹²⁵I]-BIM-23027

-

Unlabeled competing ligand (e.g., this compound or other somatostatin analogs)

-

GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine

-

Scintillation fluid

-

Gamma counter

Procedure:

-

Membrane Preparation:

-

Harvest CHO-sst2 cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 100-200 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of [¹²⁵I]-BIM-23027 (at a final concentration near its Kd), and 50 µL of varying concentrations of the unlabeled competing ligand.

-

For total binding, add 50 µL of binding buffer instead of the competing ligand.

-

For non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled somatostatin.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the pre-soaked GF/C filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competing ligand concentration.

-

Determine the IC50 value (the concentration of competing ligand that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Dopamine Release

This protocol outlines a method to measure dopamine release in the striatum of anesthetized rats following local administration of this compound.

Materials:

-

Male Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (2 mm membrane)

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution in aCSF

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a microdialysis probe into the striatum using appropriate stereotaxic coordinates.

-

-

Microdialysis Sampling:

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

-

After a stable baseline of dopamine is established, switch the perfusion medium to aCSF containing this compound at the desired concentration.

-

Continue collecting dialysate samples during and after the administration of this compound.

-

-

Dopamine Analysis:

-

Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Express the dopamine concentrations as a percentage of the baseline levels.

-

Compare the dopamine levels before, during, and after this compound administration to determine its effect on dopamine release.

-

cAMP Accumulation Assay

This protocol describes a method to assess the effect of this compound on intracellular cAMP levels in cells expressing the sst2 receptor.

Materials:

-

CHO-K1 cells stably expressing the human sst2 receptor

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)

-

Forskolin

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

-

Cell Culture:

-

Plate the CHO-sst2 cells in a 96-well plate and grow to confluence.

-

-

Assay:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

-

Conclusion

This compound is a well-characterized and highly selective sst2 receptor agonist that has been instrumental in advancing our understanding of the physiological roles of this receptor. Its potent and specific activity makes it a valuable tool for in vitro and in vivo research in the fields of neurobiology, endocrinology, and gastroenterology. The detailed experimental protocols provided in this guide offer a foundation for researchers seeking to utilize this compound in their own investigations. Further research into the therapeutic potential of sst2-selective agonists like this compound may lead to the development of novel treatments for a variety of disorders.

References

- 1. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A quantitative autoradiographical study on the distribution of somatostatin sst2 receptors in the rat central nervous system using [125I]-BIM-23027 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. somatostatin analogue lanreotide: Topics by Science.gov [science.gov]

- 4. | BioWorld [bioworld.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to BIM-23027 for Neuroscience Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23027 is a potent and selective synthetic peptide agonist for the somatostatin receptor subtype 2 (sst2). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols for its application in neuroscience research. The information presented is intended to serve as a foundational resource for researchers investigating the role of sst2 signaling in various neurological processes and for professionals involved in the development of novel therapeutics targeting this receptor.

Introduction

Somatostatin (SRIF), a naturally occurring cyclic peptide, exerts diverse physiological effects through its interaction with a family of five G-protein coupled receptors (sst1-5). The sst2 receptor subtype is of particular interest in neuroscience due to its widespread distribution in the central nervous system and its involvement in the modulation of neurotransmitter release, neuronal excitability, and hormone secretion. This compound, as a selective sst2 agonist, provides a valuable pharmacological tool to dissect the specific functions of this receptor in both normal and pathological brain states. Its ability to stimulate dopamine release in the striatum highlights its potential for investigating disorders such as Parkinson's disease and schizophrenia.

Mechanism of Action